3-[(Sulfamoylamino)methyl]-1-benzothiophene
Übersicht
Beschreibung
JNJ-26990990 is a broad-spectrum anticonvulsant drug as a second-generation followup to the marketed drug topiramate. It was designed to have the same anticonvulsant effects as topiramate, but without the side effects associated with topiramate's carbonic anhydrase inhibition. It also has potential use in the treatment of inflammatory pain, neuropathic pain, and depression. JNJ-26990990 entered phase II clinical trials in October 2007.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition and Diuretic Action
3-[(Sulfamoylamino)methyl]-1-benzothiophene belongs to a class of compounds known for their ability to inhibit carbonic anhydrase (CA) activity. This inhibition plays a critical role in diuretic drugs, which are widely used to treat conditions like hypertension and certain types of edema. The sulfamoyl moiety present in these compounds acts as a zinc-binding group in the CA enzyme, leading to the inhibition of its activity. This mechanism is significant for the therapeutic effects of diuretics, as it can help manage cardiovascular diseases and obesity by modulating blood pressure and exerting organ-protective activities. The inhibition of renal CAs, for instance, results in increased nitrite excretion in urine, hinting at the involvement of renal CAs in nitrite reabsorption in humans. Such insights offer valuable lessons for the drug design of sulfonamide CA inhibitors (CAIs), emphasizing their polypharmacological effects and potential for drug repositioning (Carta & Supuran, 2013).
Heterocyclic Compounds in Drug Development
Sulfur-containing heterocyclic compounds, such as 3-[(Sulfamoylamino)methyl]-1-benzothiophene, are central to drug research due to their broad bioactivity spectrum. These compounds have been actively studied for their roles in various therapeutic areas, including as vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. The unique chemical structure of these heterocycles, especially their sulfur component, is key to their pharmacological profiles. Their ability to interact with diverse biological targets underscores the importance of heterocyclic scaffolds in medicinal chemistry, offering a wide range of synthetic methods for their preparation and chemical transformations. This versatility makes them crucial for the development of novel drugs that can effectively manage conditions such as cancer, glaucoma, inflammation, and cardiovascular diseases, among others (Dighe et al., 2015).
Eigenschaften
IUPAC Name |
3-[(sulfamoylamino)methyl]-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c10-15(12,13)11-5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSKBQNOSRREEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CNS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470625 | |
Record name | 3-[(sulfamoylamino)methyl]-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Sulfamoylamino)methyl]-1-benzothiophene | |
CAS RN |
877316-38-6 | |
Record name | JNJ 26990990 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877316-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JNJ-26990990 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877316386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(sulfamoylamino)methyl]-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JNJ-26990990 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFG58Y96EP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.